molecular formula C8H8N2O2 B2381169 3-Amino-4-hydroxy-5-methoxybenzonitrile CAS No. 1362094-92-5

3-Amino-4-hydroxy-5-methoxybenzonitrile

Cat. No. B2381169
CAS RN: 1362094-92-5
M. Wt: 164.164
InChI Key: UYMILGSFFZLODF-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H8N2O2. It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxy-5-methoxybenzonitrile is represented by the InChI code: 1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 . The molecular weight of this compound is 164.164.


Physical And Chemical Properties Analysis

3-Amino-4-hydroxy-5-methoxybenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . to 97% .

Scientific Research Applications

Corrosion Inhibition

3-Amino-4-hydroxy-5-methoxybenzonitrile and its derivatives have been primarily studied for their corrosion inhibition properties. A study found that certain 2-aminobenzene-1,3-dicarbonitriles derivatives, including compounds similar to 3-Amino-4-hydroxy-5-methoxybenzonitrile, demonstrated significant corrosion inhibition on mild steel in acidic solutions. Among the tested compounds, one with a structure closely related to 3-Amino-4-hydroxy-5-methoxybenzonitrile exhibited an impressive inhibition efficiency of 97.83% at 100 mg/L. The study used techniques like weight loss, electrochemical methods, Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray Spectroscopy (EDX) to confirm the formation of a protective layer on the mild steel surface. The study also conducted Quantum chemical calculations to support the experimental observations (Verma, Quraishi, & Singh, 2015).

Anticancer Activities

The compound's structure closely resembles that of other compounds used in synthesizing anticancer agents. Specifically, a study synthesized a series of 4-aminoquinazoline derivatives for their anticancer activities, starting from compounds structurally similar to 3-Amino-4-hydroxy-5-methoxybenzonitrile. Preliminary bioassay tests indicated that these derivatives had notable activities against Bcap-37 cell proliferation (Li, 2015).

Material Science

In another study, the compound was part of a process to synthesize 3,4-Bis(4′-amino-3′,5′-dinitrobenzene-1′-yl)furoxan, a material with potentially valuable thermal properties. This synthesis involved multiple steps starting from 4-methoxybenzonitrile, indicating the versatility of such compounds in material science (Hui, 2012).

Pharmaceutical Applications

A study synthesized Gefitinib, a drug used in cancer treatment, starting from a compound structurally related to 3-Amino-4-hydroxy-5-methoxybenzonitrile. This underscores the potential application of this compound in the synthesis of pharmaceuticals (Jin et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMILGSFFZLODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-5-methoxybenzonitrile

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